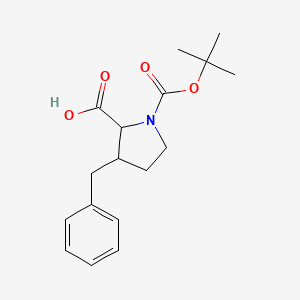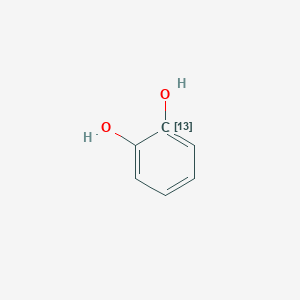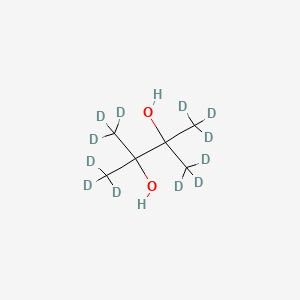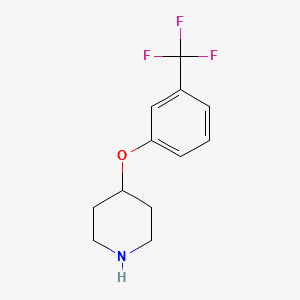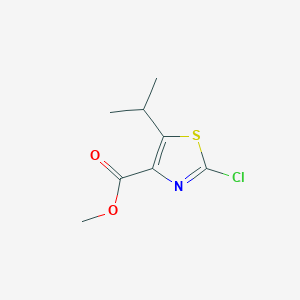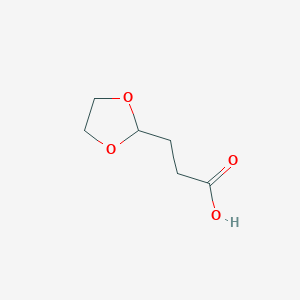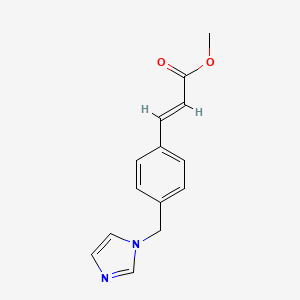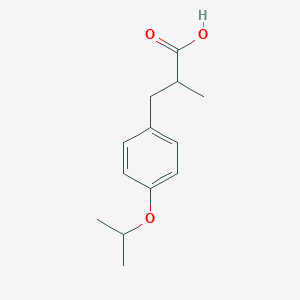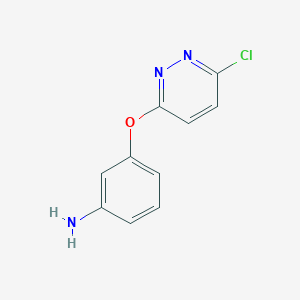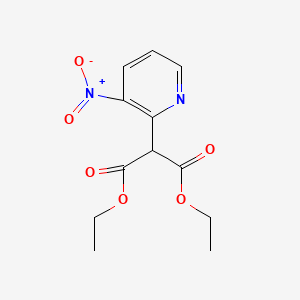
Diethyl 2-(3-nitropyridin-2-yl)malonate
Vue d'ensemble
Description
“Diethyl 2-(3-nitropyridin-2-yl)malonate” is a chemical compound with the CAS Number: 64362-41-0 . It has a molecular weight of 282.25 and its linear formula is C12H14N2O6 .
Synthesis Analysis
The synthesis of “Diethyl 2-(3-nitropyridin-2-yl)malonate” involves two stages . In the first stage, malonic acid diethyl ester reacts with sodium hydride in dimethyl sulfoxide at 0℃ for 0.5h under an inert atmosphere . In the second stage, 2-Chloro-3-nitropyridine is added to the reaction mixture and heated to 100℃ for 15 mins . The reaction mixture is then cooled to 0°C and quenched with aqueous ammonium chloride solution . The aqueous reaction mixture is extracted with ethyl acetate and the organic layer is distilled under vacuum to obtain the titled compound .
Molecular Structure Analysis
The molecular structure of “Diethyl 2-(3-nitropyridin-2-yl)malonate” is represented by the linear formula C12H14N2O6 . The InChI Key for this compound is IMGOJADWUZXLFZ-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“Diethyl 2-(3-nitropyridin-2-yl)malonate” is a solid at room temperature . It has a molecular weight of 282.25 .
Applications De Recherche Scientifique
- Specific Scientific Field : Materials Science .
- Summary of the Application : Diethyl 2-(3-nitropyridin-2-yl)malonate has been used in the growth and characterization of crystalline specimens for various applications, including dielectric and electronic filters, thermal, optical, mechanical, and biomedical applications .
- Methods of Application or Experimental Procedures : The single crystals of diethyl-2-(3-nitropyridin-2-yl)malonate were grown successfully and efficiently by the standard slow evaporation method . The lattice cell parameters were confirmed by XRD analysis, which also confirmed that the crystal system is Triclinic with the space group of Pī .
- Summary of Results or Outcomes : The thermal studies explained the two major weight losses between 107 and 153 °C and 153 and 800 °C for diethyl-2-(3-nitropyridin-2-yl)malonate . The hardness profile of the material increases with increase in load, confirming reverse indentation size effect (RISE), and the work-hardening coefficient ‘n’ was observed as 2.936 . The dielectric constant and dielectric loss were measured and reported .
Safety And Hazards
The safety information available indicates that “Diethyl 2-(3-nitropyridin-2-yl)malonate” should be handled with caution . The compound has been assigned the signal word “Warning” and the GHS pictogram GHS07 . The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Propriétés
IUPAC Name |
diethyl 2-(3-nitropyridin-2-yl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6/c1-3-19-11(15)9(12(16)20-4-2)10-8(14(17)18)6-5-7-13-10/h5-7,9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGOJADWUZXLFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=CC=N1)[N+](=O)[O-])C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40521946 | |
| Record name | Diethyl (3-nitropyridin-2-yl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40521946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(3-nitropyridin-2-yl)malonate | |
CAS RN |
64362-41-0 | |
| Record name | Diethyl (3-nitropyridin-2-yl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40521946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

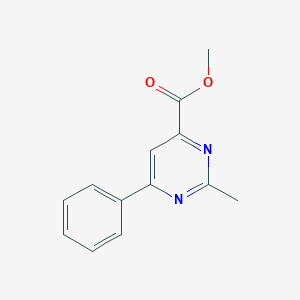
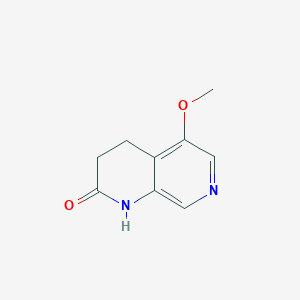
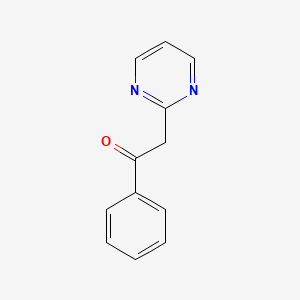
![2-Benzyl-5-(pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1367320.png)
